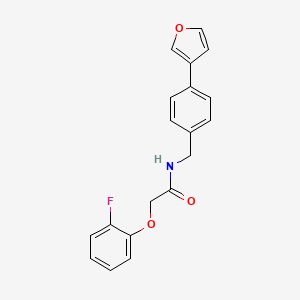

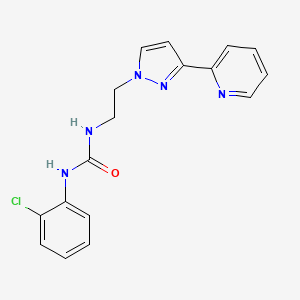

![molecular formula C16H9Cl2N3OS2 B2520140 2,4-dichloro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 391218-02-3](/img/structure/B2520140.png)

2,4-dichloro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,4-dichloro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a derivative of benzothiazole, which is a heterocyclic compound with multiple applications in medicinal chemistry. Benzothiazole derivatives are known for their biological activities, which include antimicrobial, anti-inflammatory, and psychotropic effects . These compounds are also used in the synthesis of dyes, semiconductors, and other materials .

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves the construction of the heterocyclic core followed by functionalization at various positions on the ring. For instance, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, a precursor for novel heterocyclic compounds, was achieved through an efficient synthetic methodology that exploits the reactivity of cyanomethylene functionality . Similarly, the synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide was based on the dehydrosulfurization reaction of hydrazinecarbothioamide . These methods could potentially be adapted for the synthesis of 2,4-dichloro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The structural features of these compounds are often investigated using spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectrometry . X-ray crystallography can also be used to determine the conformational features of these molecules . These techniques would be essential in confirming the structure of 2,4-dichloro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and the development of their biological activities. The reactivity of different functional groups attached to the benzothiazole core allows for the synthesis of a wide range of compounds with diverse properties . The specific chemical reactions that 2,4-dichloro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide can participate in would depend on its functional groups and substitution pattern.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The physicochemical characterization of these compounds is typically performed using spectroscopic and analytical techniques . The biological activities, such as insecticidal, antimicrobial, anti-inflammatory, and psychotropic effects, are also considered part of their chemical properties and are evaluated through various in vitro and in vivo assays .

Scientific Research Applications

Synthesis and Antitumor Activity

Antitumor Agents Synthesis : A study by Yoshida et al. (2005) explored the synthesis and biological evaluation of benzothiazole derivatives, aiming at developing potent antitumor agents. A derivative designed and synthesized based on previous findings showed excellent inhibitory effects on tumor growth in vivo, highlighting the compound's potential as an antitumor agent (Masao Yoshida et al., 2005).

Microwave-Assisted Synthesis and Anticancer Evaluation : Tiwari et al. (2017) conducted a study on the facile, solvent-free synthesis of a series of novel benzamide derivatives containing thiadiazole scaffold under microwave irradiation. These compounds exhibited promising anticancer activity against several human cancer cell lines, with molecular docking studies suggesting mechanisms of action and ADMET predictions indicating good oral drug-like behavior (S. Tiwari et al., 2017).

Synthesis Methodologies

Oxidative Dimerization for Thiadiazoles Synthesis : Research by Takikawa et al. (1985) detailed a method for preparing 3,5-disubstituted 1,2,4-thiadiazoles through the reaction of thioamides with DMSO and various electrophilic reagents, offering a high-yield route for synthesizing thiadiazole derivatives (Y. Takikawa et al., 1985).

Electrochemical Synthesis of Benzothiazoles : Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. This innovative approach provides a uniform synthesis method for creating a variety of benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides (Xiang-Yang Qian et al., 2017).

properties

IUPAC Name |

2,4-dichloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2N3OS2/c1-7-19-11-4-5-12-14(13(11)23-7)24-16(20-12)21-15(22)9-3-2-8(17)6-10(9)18/h2-6H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVPIMQTRJJMCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester](/img/structure/B2520058.png)

![N-(3,4-dichlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520059.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2520068.png)

![N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2520070.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/no-structure.png)